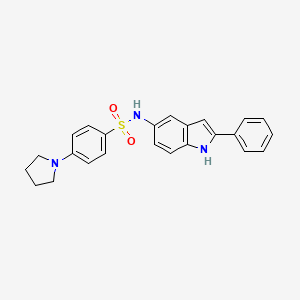
2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide is a triazine derivative known for its versatile applications in various scientific fields. This compound is characterized by the presence of three acetamide groups attached to a triazine ring, making it a valuable molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and amines.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity of cyanuric chloride.
Workup: After the reaction is complete, the product is purified by recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Using large reactors to mix cyanuric chloride and amines under controlled conditions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to isolate and purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide groups can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide involves its interaction with specific molecular targets and pathways. The triazine ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(aminomethyl)-1,3,5-triazine: Another triazine derivative with similar reactivity and applications.
2,4,6-Tris(thiomethyl)-1,3,5-triazine: A sulfur-containing triazine compound with distinct chemical properties.
2,4,6-Tris(hydroxymethyl)-1,3,5-triazine: A hydroxylated triazine derivative used in various applications.
Uniqueness
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide is unique due to its specific arrangement of acetamide groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61445-99-6 |
|---|---|
Molecular Formula |
C9H15N9O3 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-[[4,6-bis[(2-amino-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetamide |
InChI |
InChI=1S/C9H15N9O3/c10-4(19)1-13-7-16-8(14-2-5(11)20)18-9(17-7)15-3-6(12)21/h1-3H2,(H2,10,19)(H2,11,20)(H2,12,21)(H3,13,14,15,16,17,18) |
InChI Key |
FAVODZVRTOSRCI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)NC1=NC(=NC(=N1)NCC(=O)N)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)




![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)






